molecular formula C29H45Cl4N5O3S B6183487 2-[2-(4-{2-[2-(4-{2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride CAS No. 2613382-46-8

2-[2-(4-{2-[2-(4-{2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride

Cat. No.: B6183487
CAS No.: 2613382-46-8
M. Wt: 685.6
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Description

This compound features a tricyclic core (2-thia-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaene) fused with two piperazine rings connected via ethoxyethyl linkers and terminated by an ethanol group. The tetrahydrochloride salt enhances solubility, a common modification for bioactive molecules .

Properties

CAS No.

2613382-46-8

Molecular Formula

C29H45Cl4N5O3S

Molecular Weight

685.6

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound’s complexity arises from its tricyclic core, dual piperazine moieties, and flexible ethoxy linkers. Below is a comparative analysis with related molecules:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activity Reference
Target Compound Tricyclic thia-aza core, dual piperazine, ethoxy links ~800 (estimated) Hypothesized antimicrobial
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-tetrazol-5-yl)ethanone derivatives Piperazine, tetrazole, allyl substituents ~300–400 Antibacterial (comparable to ciprofloxacin)
T3D2913 (Phenothiazine derivative) Phenothiazine core, piperazine-ethanol linker 397.9 Antipsychotic (inferred from phenothiazine class)
Hydroxyzine-Related Compound A Benzhydrylpiperazine, ethoxyethanol 286.80 Antihistaminic

Notes:

  • Tricyclic Core: The target’s sulfur- and nitrogen-containing tricyclic system distinguishes it from simpler bicyclic or monocyclic analogs (e.g., phenothiazines in T3D2913) .
  • Piperazine Linkers: The dual piperazine-ethoxyethyl chains mirror Hydroxyzine-related compounds, which utilize similar linkers for improved solubility and receptor binding . However, the target’s extended ethoxy chains may increase molecular flexibility, affecting target selectivity .
  • Tetrahydrochloride Salt: Unlike neutral analogs (e.g., derivatives), the salt form likely enhances aqueous solubility, a critical factor for in vivo efficacy .

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